molecular formula C13H19FN2O B4422153 N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea

N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea

Cat. No. B4422153
M. Wt: 238.30 g/mol
InChI Key: SVUHZWYPDDLCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton Tyrosine Kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Mechanism of Action

N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea is a selective inhibitor of BTK, a tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by this compound blocks this signaling pathway, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important in reducing off-target effects and improving the safety profile of the drug. This compound has also been shown to induce apoptosis in B-cells, leading to the reduction of tumor burden in animal models and clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea is its selectivity for BTK, which allows for specific targeting of the B-cell receptor signaling pathway. This selectivity also reduces off-target effects and improves the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

For research on N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea include exploring its potential use in combination with other targeted therapies for B-cell malignancies. Additionally, further studies are needed to investigate the efficacy of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to optimize dosing and administration in clinical settings.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. In vivo studies in animal models have demonstrated the efficacy of this compound in reducing tumor growth and improving survival rates. Clinical trials have shown promising results in patients with relapsed or refractory chronic lymphocytic leukemia and mantle cell lymphoma.

properties

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(13(2,3)4)15-12(17)16-11-8-6-5-7-10(11)14/h5-9H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUHZWYPDDLCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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